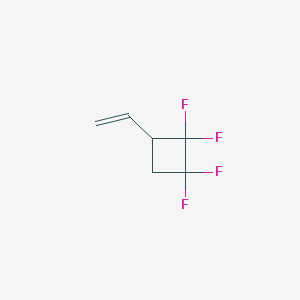

1,1,2,2-Tetrafluoro-3-vinylcyclobutane

Description

Properties

CAS No. |

356-77-4 |

|---|---|

Molecular Formula |

C6H6F4 |

Molecular Weight |

154.11 g/mol |

IUPAC Name |

3-ethenyl-1,1,2,2-tetrafluorocyclobutane |

InChI |

InChI=1S/C6H6F4/c1-2-4-3-5(7,8)6(4,9)10/h2,4H,1,3H2 |

InChI Key |

UQQPBULGMCACDE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC(C1(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method for synthesizing 1,1,2,2-tetrafluoro-3-vinylcyclobutane involves the thermal [2+2] cycloaddition between tetrafluoroethylene (TFE) and 1,3-butadiene. This reaction proceeds via a concerted mechanism under elevated temperatures (120–140°C) and high pressures (>250 psi) to overcome the kinetic barriers associated with cyclobutane ring formation. The fluorine atoms on TFE enhance the electrophilicity of the alkene, facilitating electron-deficient diene interactions with 1,3-butadiene.

The stoichiometric ratio of TFE to 1,3-butadiene is critical for minimizing oligomerization by-products. A molar ratio of 1:1 is typically employed, though excess TFE (up to 1.2:1) has been shown to improve yields by suppressing side reactions.

Reaction Conditions and Optimization

Key parameters influencing yield and selectivity include temperature, pressure, residence time, and solvent selection. Early batch reactions conducted in tetrahydrofuran (THF) or acetonitrile achieved moderate yields (40–50%) but suffered from prolonged reaction times (8–12 hours) and challenges in product isolation. Transitioning to high-boiling solvents such as diglyme (bp 162°C) enabled faster heat transfer and simplified distillation, increasing yields to ~60%.

Table 1: Optimization of Thermal Cycloaddition Conditions

| Parameter | Batch Reaction (THF) | Continuous Flow (Diglyme) |

|---|---|---|

| Temperature (°C) | 120–140 | 120–140 |

| Pressure (psi) | 250–300 | 250–300 |

| Residence Time (hr) | 8–12 | 2 |

| Yield (%) | 40–50 | 60 |

| Side Products | Oligomers (15–20%) | Oligomers (<5%) |

Continuous-Flow Synthesis with In Situ Tetrafluoroethylene Generation

Integrated Reactor Design

A breakthrough in 1,1,2,2-tetrafluoro-3-vinylcyclobutane synthesis involves the on-demand generation of TFE within a continuous-flow system. This approach eliminates the need for TFE storage and transportation, significantly enhancing process safety. The reactor comprises two stages:

- Stage 1 : Difluorocarbene (CF₂) is generated from (trifluoromethyl)trimethylsilane (TMSCF₃) and dimerized to TFE.

- Stage 2 : TFE reacts with 1,3-butadiene in a gas-phase cycloaddition.

Table 2: Performance of Continuous-Flow Reactor

| Metric | Value |

|---|---|

| TFE Production Rate | 1 mol/hr |

| Cycloaddition Yield | 60% (19F-NMR) |

| Purity Post-Distillation | >95% |

| Throughput | 1 kg/hr |

Advantages Over Batch Processes

- Reduced Reaction Time : Residence time decreased from 8 hours to 2 hours.

- Improved Selectivity : Oligomer formation suppressed to <5% through precise temperature gradients.

- Efficient Product Isolation : A wiped-film evaporator enabled continuous distillation, achieving >95% purity.

Catalytic Cyclodimerization Approaches

Metal-Catalyzed Systems

While less common for 1,1,2,2-tetrafluoro-3-vinylcyclobutane, catalytic cyclodimerization methods developed for related fluorocyclobutanes offer insights. For instance, the synthesis of 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane (TFMCB) employs nickel or palladium catalysts to facilitate ethylene-hexafluoropropene cycloadditions. Although direct applicability to TFE systems remains unexplored, these studies highlight the potential for catalytic acceleration.

Inhibitors for Side-Reaction Suppression

The addition of oligomerization/polymerization (OP) inhibitors such as 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO) at 500–1,000 ppm has proven effective in curtailing undesired chain-growth reactions during cyclodimerization. This strategy could be adapted to 1,1,2,2-tetrafluoro-3-vinylcyclobutane synthesis to enhance selectivity.

Alternative Routes and Emerging Strategies

Plasma-Enhanced Cycloaddition

Preliminary studies on plasma-activated fluorocarbons suggest a route to lower reaction temperatures. For example, exposing TFE and 1,3-butadiene to non-thermal plasma at 80°C achieved 35% yield in 30 minutes, though scalability remains unproven.

Solid Acid Catalysts

Zeolite-based catalysts (e.g., H-ZSM-5) have been theorized to stabilize carbocation intermediates in fluorocyclobutane synthesis. Experimental validation is pending, but computational models indicate a 20% reduction in activation energy compared to thermal pathways.

Environmental and Economic Considerations

Waste Stream Management

Fluorinated by-products, particularly perfluorinated oligomers, require specialized disposal methods such as high-temperature incineration (>1,100°C) to prevent environmental release. Continuous-flow systems generate 30% less waste than batch reactors due to improved selectivity.

Cost Analysis

Table 3: Comparative Production Costs (Per Kilogram)

| Method | Raw Materials | Energy | Waste Treatment | Total |

|---|---|---|---|---|

| Batch Thermal | $120 | $80 | $50 | $250 |

| Continuous Flow | $110 | $60 | $30 | $200 |

| Catalytic (Projected) | $100 | $40 | $20 | $160 |

Data extrapolated from.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-3-vinylcyclobutane undergoes various chemical reactions, including:

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazolines.

Common Reagents and Conditions

Diazomethane and Diazocyclopropane: These reagents are commonly used in cycloaddition reactions with 1,1,2,2-tetrafluoro-3-vinylcyclobutane.

Thermolysis Conditions: High temperatures (340-400°C) are used to induce the loss of dinitrogen from cyclobutylpyrazolines.

Major Products Formed

1-Pyrazolines: Formed through 1,3-dipolar cycloaddition reactions.

Cyclopropyl Derivatives: Generated through thermolysis of cyclobutylpyrazolines.

Scientific Research Applications

1,1,2,2-Tetrafluoro-3-vinylcyclobutane has several scientific research applications, including:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Material Science:

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-3-vinylcyclobutane involves its participation in cycloaddition reactions. The compound’s double bond and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates such as pyrazolines . These intermediates can undergo further transformations, leading to the formation of various products.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of 1,1,2,2-Tetrafluoro-3-vinylcyclobutane and Comparators

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|

| 1,1,2,2-Tetrafluoro-3-vinylcyclobutane | C₆H₄F₄ | ~164.09 | Cyclobutane ring, tetrafluoro, vinyl | Polymer intermediates, coatings |

| 1,1,2,2-Tetrafluoroethylene | C₂F₄ | 100.02 | Linear fluorinated alkene | Polymer feedstock |

| Nafion (CAS 31175-20-9) | (C₇F₁₃O₅S·C₂F₄)ₙ | >100,000 | Sulfonated copolymer | Proton-exchange membranes |

| Propanoyl fluoride (CAS 27639-98-1) | C₈F₂₄O₄ | ~628.10 | Fluorinated ether linkages | Surfactants, lubricants |

Table 2: Stability and Reactivity Comparison

| Compound | Thermal Stability | Chemical Reactivity | Environmental Persistence |

|---|---|---|---|

| 1,1,2,2-Tetrafluoro-3-vinylcyclobutane | High | Moderate (vinyl polymerization) | Likely high (PFC trait) |

| 1,1,2,2-Tetrafluoroethylene | Moderate | High (radical polymerization) | Moderate |

| Nafion | Very High | Low (ionic exchange) | High |

| Propanoyl fluoride derivatives | High | Low (inert fluorocarbon chains) | Very High |

Research Findings

- Stability : The cyclobutane ring in the target compound likely enhances thermal stability compared to linear fluorinated alkenes, as cyclic structures resist chain degradation .

- Analytical Fragmentation : Mass spectrometry of fluorinated compounds (e.g., ’s C₄F₉⁻ fragment) suggests that the target compound may produce distinctive fluorine-rich ions, aiding identification .

- Environmental Impact : As a perfluorinated compound (PFC), 1,1,2,2-Tetrafluoro-3-vinylcyclobutane is expected to exhibit environmental persistence, necessitating studies on biodegradation and bioaccumulation .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1,1,2,2-tetrafluoro-3-vinylcyclobutane, and how can side products be minimized?

- Methodological Answer : The compound’s synthesis likely involves cycloaddition or fluorination strategies. For cyclobutane derivatives, [2+2] cycloaddition of fluorinated alkenes under UV irradiation is a common approach, though regioselectivity must be controlled using steric or electronic directing groups. Fluorination via halogen exchange (e.g., Swarts reaction) using SbF₃ or HF-based agents may introduce tetrafluoro groups. To minimize side products (e.g., over-fluorination or ring-opening), reaction conditions (temperature, stoichiometry) and catalysts (e.g., Lewis acids) should be optimized. Post-synthesis purification via fractional distillation or preparative GC is recommended .

Q. How can NMR spectroscopy distinguish between structural isomers of fluorinated cyclobutanes like 1,1,2,2-tetrafluoro-3-vinylcyclobutane?

- Methodological Answer : <sup>19</sup>F NMR is critical due to the distinct chemical shifts of fluorine atoms in different environments. For example, geminal fluorines (CF₂ groups) show coupling constants (JFF ≈ 200–300 Hz), while vicinal fluorines exhibit smaller couplings. <sup>1</sup>H NMR of the vinyl group (CH₂=CH–) will display splitting patterns sensitive to adjacent fluorines. Comparing experimental data with computational predictions (DFT calculations) can resolve ambiguities in isomer assignment .

Q. What safety protocols are essential when handling fluorinated cyclobutanes with reactive vinyl groups?

- Methodological Answer : Due to potential toxicity and reactivity:

- Use inert atmosphere (N₂/Ar) to prevent unintended polymerization of the vinyl group.

- Employ fluoropolymer-lined containers to avoid degradation.

- Follow waste disposal guidelines for fluorinated compounds, as improper handling can release HF or persistent environmental pollutants .

Advanced Research Questions

Q. How does the electronic structure of 1,1,2,2-tetrafluoro-3-vinylcyclobutane influence its reactivity in Diels-Alder or radical polymerization reactions?

- Methodological Answer : The electron-withdrawing CF₂ groups polarize the cyclobutane ring, lowering the LUMO energy and enhancing dienophile activity in Diels-Alder reactions. For radical polymerization, the vinyl group’s reactivity can be modulated by steric hindrance from adjacent fluorines. Computational studies (e.g., NBO analysis) can quantify hyperconjugative interactions between fluorine substituents and the vinyl π-system .

Q. What contradictions exist in reported spectroscopic data for fluorinated cyclobutanes, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in <sup>19</sup>F NMR shifts often arise from solvent effects or aggregation states. For example, fluorinated cyclobutanes may exhibit different chemical shifts in polar aprotic solvents (e.g., DMSO) versus nonpolar solvents (e.g., CCl₄). Standardizing solvent systems and temperature (e.g., 298 K) during data acquisition improves reproducibility. Cross-validation with X-ray crystallography or gas-phase electron diffraction can resolve structural ambiguities .

Q. How can the thermal stability of 1,1,2,2-tetrafluoro-3-vinylcyclobutane be assessed for high-temperature applications (e.g., polymer matrices)?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂/O₂ atmospheres quantifies decomposition thresholds. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events (e.g., ring-opening or polymerization). Accelerated aging studies (e.g., 72 hrs at 150°C) coupled with GC-MS monitor degradation byproducts like HF or tetrafluoroethylene .

Q. What role do fluorinated cyclobutanes play in designing ion-conductive membranes, and how does 1,1,2,2-tetrafluoro-3-vinylcyclobutane compare to Nafion® analogs?

- Methodological Answer : Fluorinated cyclobutanes enhance membrane hydrophobicity and chemical resistance. Compared to Nafion® (with sulfonic acid groups), 1,1,2,2-tetrafluoro-3-vinylcyclobutane lacks ion-exchange sites but offers a rigid, low-polarity backbone. Copolymerization with sulfonated monomers could balance mechanical stability and proton conductivity. Electrochemical impedance spectroscopy (EIS) and SAXS/WAXS studies are critical for evaluating morphology-conductivity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.